molecular formula C26H31N5O2 B2839674 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1031992-95-6

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2839674
CAS RN: 1031992-95-6
M. Wt: 445.567
InChI Key: OBSRBOKDOUHEPY-UHFFFAOYSA-N
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Description

The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule . It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a phenylpiperazine group and an acetamide group . The exact structural analysis would require more specific data such as crystallographic studies or NMR spectroscopy, which are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s molecular formula is C26H31N5O2 and it has a molecular weight of 445.55664 . Other properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Future Directions

The compound shows promise as a potential treatment for Alzheimer’s disease due to its acetylcholinesterase inhibitory activity . Future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials to assess its safety and efficacy.

properties

IUPAC Name

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-19(2)21-9-11-22(12-10-21)28-24(32)18-33-25-17-20(3)27-26(29-25)31-15-13-30(14-16-31)23-7-5-4-6-8-23/h4-12,17,19H,13-16,18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRBOKDOUHEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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